molecular formula C24H22N6O5 B2680594 N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207014-67-2

N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B2680594
CAS No.: 1207014-67-2
M. Wt: 474.477
InChI Key: WYQBMKOCRDHCDL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and kinase research. This complex pentazatricyclic structure is designed as a potent and selective kinase inhibitor. Its core scaffold is related to known kinase inhibitor chemotypes, suggesting its primary research value lies in probing intracellular signaling pathways Source . The compound's mechanism of action is anticipated to involve competitive binding at the ATP-binding site of specific protein kinases, thereby modulating phosphorylation events and downstream cellular processes Source . Researchers utilize this molecule as a key tool in biochemical assays and cell-based studies to investigate the role of specific kinases in disease models, particularly in oncology and immunology. It is supplied for research purposes to aid in target validation, lead optimization, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O5/c1-33-17-7-4-15(5-8-17)18-13-19-23-27-30(24(32)28(23)10-11-29(19)26-18)14-22(31)25-16-6-9-20(34-2)21(12-16)35-3/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBMKOCRDHCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)OC)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the methoxyphenyl and acetamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(i) N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide

  • Core Structure : Contains a trioxa-azatetracyclic system (5,12,14-trioxa-2-azatetracyclo) instead of the pentazatricyclic backbone.
  • Functional Groups : Lacks methoxy substituents on the phenyl ring but retains the acetamide moiety.
  • Stability: Stable under recommended storage conditions but decomposes into toxic gases (carbon monoxide, nitrogen oxides) under extreme conditions .
  • Safety Profile : Classified with acute toxicity and skin/eye irritation risks, though specific toxicological data are incomplete .

(ii) 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide

  • Core Structure : Incorporates a sulfur atom (8-thia) in the tricyclic system, altering electronic properties compared to nitrogen-rich analogs.
  • Substituents : Features an acetyl group at position 11 and a 2-methoxyphenylacetamide side chain.

(iii) N-(3,4-dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide

  • Core Structure : Lacks the pentazatricyclic system but shares the 3,4-dimethoxyphenylacetamide motif.
  • Synthesis : Prepared via Grignard reactions (methyl magnesium bromide) and DCM extraction, yielding a yellow oil with confirmed purity via NMR and HRMS .

Comparative Analysis Table

Property/Feature Target Compound N-(4-{trioxa...}phenyl)acetamide 2-(11-acetyl-8-thia...)acetamide
Core Heteroatoms 5 Nitrogen atoms (pentazatricyclo) 2 Nitrogen, 3 Oxygen atoms 3 Nitrogen, 1 Sulfur
Key Substituents 3,4-Dimethoxyphenyl; 4-methoxyphenyl Unsubstituted phenyl Acetyl; 2-methoxyphenyl
Synthetic Complexity High (multi-step cyclization required) Moderate High (thia-incorporation)
Reported Stability Unknown Stable under storage conditions No data
Toxicological Data Limited Acute toxicity (incomplete data) Not provided
Potential Applications Hypothesized for enzyme inhibition (structural analogy) Laboratory research only Drug discovery libraries

Research Findings and Limitations

  • Synthesis Challenges : The pentazatricyclic core in the target compound requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products. This contrasts with simpler analogs like N-(3,4-dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide, which utilizes straightforward Grignard reactions .
  • Biological Activity: No direct data on the target compound’s activity are available in the evidence. However, sulfur-containing analogs (e.g., 2-(11-acetyl-8-thia...)acetamide) are often explored for their enhanced binding to thiol-rich enzyme active sites .
  • Safety Considerations : Methoxy groups may reduce acute toxicity compared to halogenated analogs, but the lack of empirical toxicology data necessitates adherence to general safety protocols (e.g., PPE, proper ventilation) .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and a pentazatricyclo moiety, contributing to its diverse biological interactions.

Property Value
Molecular Formula C₁₇H₁₈N₄O₃
Molecular Weight 314.35 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to neurotransmitter receptors could influence neurological functions.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Initial findings suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of methoxy groups enhances its potential as an antimicrobial agent.

Table of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential to reduce inflammation in vitro

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Assessment : Another study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition of bacterial growth at specific concentrations.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step protocols, including cyclization, acetylation, and functional group coupling. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .
  • Temperature control : Exothermic reactions (e.g., acetylations) require gradual heating (40–60°C) to avoid side products .
  • Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency for aromatic moieties . Example workflow:
  • Cyclocondensation of tetraazatricyclic precursors.
  • Thioether linkage formation under inert atmosphere.
  • Final acetylation with acetic anhydride .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify methoxy, acetamide, and aromatic protons (δ 3.8–4.2 ppm for methoxy groups; δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pentazatricyclo framework (e.g., bond angles <110° in fused rings) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 520–550) .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature × solvent ratio). For example, a 32^2 factorial design optimizes cyclization yields by balancing solvent polarity (DMF/THF) and reaction time (12–24 hrs) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Purification strategies : Gradient elution in preparative HPLC (C18 column, acetonitrile/water) isolates isomers with <2% impurities .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Conformational analysis : Compare Density Functional Theory (DFT)-optimized structures with experimental NMR data. Adjust torsional angles (e.g., C-N-C=O dihedral angles) to align calculated 1H^1 \text{H}-NMR shifts with observed values .
  • Solvent effect modeling : Incorporate polarizable continuum models (PCM) in computational studies to account for solvent-induced chemical shift variations .
  • Cross-validation : Use complementary techniques (e.g., X-ray for solid-state conformation vs. NMR for solution-state) .

Q. What in vitro assays evaluate biological activity, and how should controls be designed?

  • Enzyme inhibition assays :
  • Target selection : Prioritize kinases or proteases due to the compound’s heterocyclic motifs .
  • Positive controls : Include staurosporine (kinase inhibition) or leupeptin (protease inhibition).
  • Dose-response curves : Test 0.1–100 µM concentrations with triplicate measurements to calculate IC50_{50} values .
    • Cytotoxicity screening :
  • Cell lines : Use HEK293 (normal) and HeLa (cancer) cells to assess selectivity.
  • Viability metrics : MTT assays with 24–72 hr exposure; normalize to DMSO controls (<0.1% v/v) .

Methodological Considerations

Q. How should researchers design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs .
  • Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Validate with MM/GBSA binding energy calculations (ΔG < −8 kcal/mol) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the acetamide group) using Schrödinger Phase .

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